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molecular formula C15H9N3O3S B2435036 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Cat. No. B2435036
M. Wt: 311.32
InChI Key: FCKPMFCYLRAGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551963B2

Procedure details

Alternatively, the reaction may be carried out in the presence of a base, for example, in the presence of one or more carbonate or bicarbonate salt. For example, sodium bicarbonate is added to a mixture of 2-amino-6-hydroxybenzothiazole and 2-bromo-4-nitroacetophenone in a suitable solvent such as ethanol, isopropanol or n-butanol, and the resulting mixture is stirred at a suitable temperature, for example, to reflux and maintained at reflux (110-115° C.) for 2-3 h or until the reaction is substantially complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Na+].[NH2:14][C:15]1[S:16][C:17]2[CH:23]=[C:22]([OH:24])[CH:21]=[CH:20][C:18]=2[N:19]=1.[CH:25]1[C:30]([C:31]([CH2:33]Br)=O)=[CH:29][CH:28]=[C:27]([N+:35]([O-:37])=[O:36])[CH:26]=1>C(O)CCC.C(O)(C)C.C(O)C>[N+:35]([C:27]1[CH:28]=[CH:29][C:30]([C:31]2[N:14]=[C:15]3[N:19]([CH:33]=2)[C:18]2[CH:20]=[CH:21][C:22]([OH:24])=[CH:23][C:17]=2[S:16]3)=[CH:25][CH:26]=1)([O-:37])=[O:36] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C2SC3=C(N2C1)C=CC(=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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